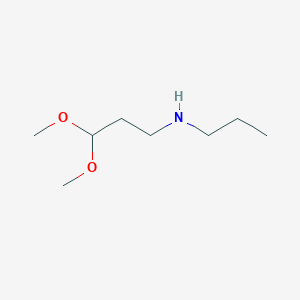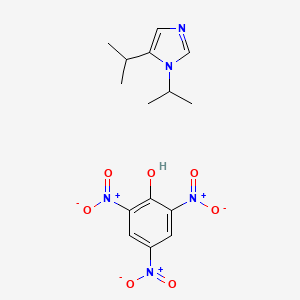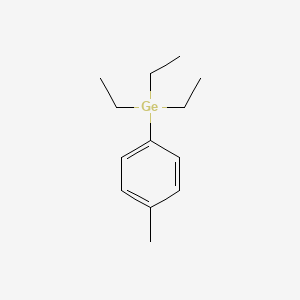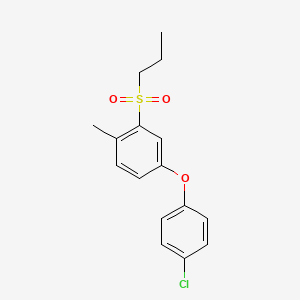![molecular formula C12H22N2O B14597285 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- CAS No. 61171-60-6](/img/structure/B14597285.png)
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and distinctive chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- typically involves a series of organic reactions. One common method includes the reaction of a Schiff base with acetoacetic acid amide in absolute ethanol. The mixture is kept at room temperature for several days, leading to the formation of crystals, which are then filtered, washed, and recrystallized .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like hydrogen gas. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and properties.
Uniqueness
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Propiedades
Número CAS |
61171-60-6 |
|---|---|
Fórmula molecular |
C12H22N2O |
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
6,6,7,7-tetramethyl-1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C12H22N2O/c1-11(2)5-8-6-12(3,4)14(11)7-9(8)10(13)15/h8-9H,5-7H2,1-4H3,(H2,13,15) |
Clave InChI |
BUTUOBUWYFIGSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CC(N1CC2C(=O)N)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)








![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
